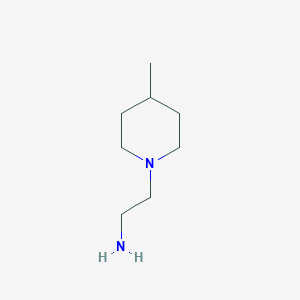

2-(4-Methylpiperidin-1-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

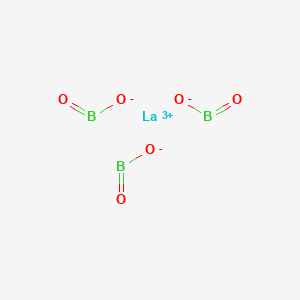

2-(4-Methylpiperidin-1-yl)ethanamine is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

- Schiff bases derived from 2-(piperidin-4-yl)ethanamine were synthesized, showcasing a method involving dehydration reactions between 2-(piperidin-4-yl)ethanamine and corresponding aldehydes (Warad et al., 2020).

- 2-(4-Azulenyl)ethanamine derivatives, analogs of biologically active amines, were synthesized, demonstrating another synthesis approach for related compounds (Kurokawa, 1983).

Molecular Structure Analysis

- The molecular structure of related Schiff bases derived from 2-(piperidin-4-yl)ethanamine was analyzed using various spectroscopic methods, including UV–Visible and FTIR spectroscopy, as well as NMR (Warad et al., 2020).

Chemical Reactions and Properties

- The reaction of 2-vinylaniline derivatives with 1-methylpiperidin-4-one under specific conditions leads to the formation of new polycyclic indole derivatives, indicating the reactivity of compounds structurally related to 2-(4-Methylpiperidin-1-yl)ethanamine (Walter et al., 1993).

Physical Properties Analysis

- The physical properties of 2-(4-Methylpiperidin-1-yl)ethanamine-related compounds, such as Schiff bases, were characterized using physical measurements like MS, EA, EDS, and TG-derived physical measurements (Warad et al., 2020).

Chemical Properties Analysis

- The chemical properties of related compounds were explored through various analyses, including their antimicrobial activities and interactions with DNA, providing insights into the functional aspects of these molecules (Kumar et al., 2012).

Aplicaciones Científicas De Investigación

DNA Interaction and Imaging Applications

2-(4-Methylpiperidin-1-yl)ethanamine and its derivatives show significant promise in the realm of DNA interactions and imaging. For instance, Hoechst 33258, a compound structurally related to 2-(4-Methylpiperidin-1-yl)ethanamine, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. Its ability to penetrate cells and bind DNA makes it invaluable in cell biology for chromosome and nuclear staining, facilitating the analysis of nuclear DNA content and plant chromosomes. Beyond staining, Hoechst derivatives serve as radioprotectors and topoisomerase inhibitors, providing a basis for drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Gas Separation Technologies

In the field of gas separation, 2-(4-Methylpiperidin-1-yl)ethanamine derivatives, specifically in the context of supported ionic liquid membranes (SILMs), show enhanced performance over standard polymers for CO2/N2 and CO2/CH4 separations. This research suggests the critical role of 2-(4-Methylpiperidin-1-yl)ethanamine derivatives in developing new room temperature ionic liquids (RTILs) and SILMs, aiming for higher efficiency in gas separation processes. The analysis underlines the need for future research focused on SILMs made from RTILs with smaller molar volumes, potentially improving separation performance (Scovazzo, 2009).

Pharmacology and Therapeutics

In pharmacology, derivatives of 2-(4-Methylpiperidin-1-yl)ethanamine, such as AR-A000002, demonstrate potential as novel treatments for anxiety and affective disorders. AR-A000002, a selective 5-HT1B antagonist, shows anxiolytic activity in various animal models and effectiveness in antidepressant paradigms, suggesting its utility in treating both anxiety and depression. This provides a glimpse into how modifications of the 2-(4-Methylpiperidin-1-yl)ethanamine structure can yield compounds with significant therapeutic potential (Hudzik et al., 2003).

Safety And Hazards

Propiedades

IUPAC Name |

2-(4-methylpiperidin-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8-2-5-10(6-3-8)7-4-9/h8H,2-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEYOILJVIONOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354822 |

Source

|

| Record name | 2-(4-methylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperidin-1-yl)ethanamine | |

CAS RN |

14156-95-7 |

Source

|

| Record name | 2-(4-methylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylpiperidin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)